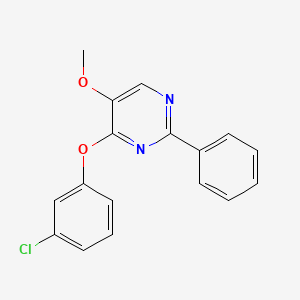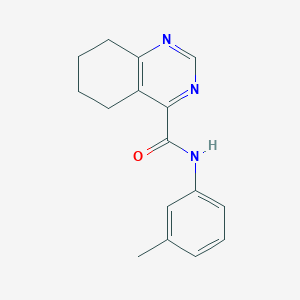
1-(Aminomethyl)-5-methoxy-2,3-dihydroinden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Aminomethyl)-5-methoxy-2,3-dihydroinden-1-ol” is a derivative of indene, which is a polycyclic hydrocarbon. It has an aminomethyl group (-CH2NH2) attached at the 1-position, a methoxy group (-OCH3) at the 5-position, and a hydroxyl group (-OH) also at the 1-position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indene core, followed by functionalization at the appropriate positions. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indene core, with the various functional groups attached at the specified positions. The presence of these groups would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the aminomethyl group could participate in reactions involving the nitrogen atom, such as acid-base reactions or nucleophilic substitutions . The methoxy group could potentially undergo reactions involving the oxygen atom, such as ether cleavage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar aminomethyl, methoxy, and hydroxyl groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
- Researchers employ AMPBH to synthesize heterocyclic compounds, including benzimidazoles, peptides, and peptidomimetics .
Compound Synthesis
Materials Science and Nanoparticles
Photoacoustic Imaging Agents
Mécanisme D'action
Target of Action
The compound 1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol, also known as Gabapentin, primarily targets the α2δ-1 and α2δ-2 isoforms of the α2δ protein . These proteins play a crucial role in the functioning of calcium channels, which are vital for various cellular processes, including the transmission of nerve signals .
Mode of Action
Gabapentin interacts with its targets by binding to the α2δ-1 isoform of the α2δ protein . This binding decreases the activity of a subset of calcium channels, thereby reducing the influx of calcium ions into the nerve cells . The reduction in calcium ion influx leads to a decrease in the release of excitatory neurotransmitters, which in turn results in a decrease in nerve signal transmission .
Biochemical Pathways
It is known that the drug’s action on calcium channels can influence various downstream effects, including the modulation of neurotransmitter release and the regulation of neuronal excitability .
Pharmacokinetics
Gabapentin exhibits dose-dependent pharmacokinetics due to the saturation of its transporter at clinical doses . The bioavailability of Gabapentin is inversely proportional to the dose, and a high-fat meal can increase its bioavailability . The elimination half-life of Gabapentin is approximately 5 to 7 hours .
Result of Action
The primary result of Gabapentin’s action is the reduction of nerve signal transmission, which can help in the management of conditions like peripheral neuropathic pains, postherpetic neuralgia, and partial-onset seizures .
Action Environment
Additionally, the presence of renal disease can affect the drug’s elimination and may require dose adjustments .
Safety and Hazards
Propriétés
IUPAC Name |
1-(aminomethyl)-5-methoxy-2,3-dihydroinden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-9-2-3-10-8(6-9)4-5-11(10,13)7-12/h2-3,6,13H,4-5,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRXYORCRPUWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC2)(CN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol | |
CAS RN |
118587-85-2 |
Source


|
| Record name | 1-(aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2433137.png)
![1-[(2-Methoxyanilino)methyl]indole-2,3-dione](/img/structure/B2433138.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2433140.png)
![3-(3-Methoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2433142.png)
![N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2433143.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2433145.png)
![3-(3-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433146.png)



![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2433156.png)